molecular formula C21H19N3O2 B8346759 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide

5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B8346759
M. Wt: 345.4 g/mol
InChI Key: LSYGTEPJDXJRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylene group attached to an amino group, and a nicotinamide moiety substituted with methoxy and methyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the nicotinamide core. One common method involves the reaction of nicotinic acid with methanol and methylamine under acidic conditions to form N-methoxy-N-methylnicotinamide. This intermediate is then reacted with diphenylmethyleneamine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(Diphenylmethylene)aminoacetonitrile: Similar in structure but with a nitrile group instead of the nicotinamide moiety.

    5-Amino-1MQ:

    Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

5-(benzhydrylideneamino)-N-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-24(26-2)21(25)18-13-19(15-22-14-18)23-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3

InChI Key

LSYGTEPJDXJRIO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the method described for Preparation 51 using 5-bromo-N-methoxy-N-methylnicotinamide and benzophenone imine.
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